5-(1-cyclopropanecarbonyl-4-phenylpyrrolidin-3-yl)-3-methyl-1,2,4-oxadiazole
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Overview
Description
5-(1-cyclopropanecarbonyl-4-phenylpyrrolidin-3-yl)-3-methyl-1,2,4-oxadiazole is a complex organic compound that features a cyclopropyl group, a 1,2,4-oxadiazole ring, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-cyclopropanecarbonyl-4-phenylpyrrolidin-3-yl)-3-methyl-1,2,4-oxadiazole typically involves multiple steps, starting with the preparation of the 1,2,4-oxadiazole ring. One common method involves the reaction of amidoximes with carboxylic acids or their derivatives under acidic or basic conditions . The pyrrolidine ring can be introduced through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-(1-cyclopropanecarbonyl-4-phenylpyrrolidin-3-yl)-3-methyl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
5-(1-cyclopropanecarbonyl-4-phenylpyrrolidin-3-yl)-3-methyl-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antibacterial or antifungal agent.
Materials Science: Its stability and reactivity can be exploited in the development of new materials with specific properties.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of 5-(1-cyclopropanecarbonyl-4-phenylpyrrolidin-3-yl)-3-methyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. The 1,2,4-oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity . This interaction can disrupt biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propanoic acid
- 3-(5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl)propanoic acid
- 3-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)propanoic acid
Uniqueness
5-(1-cyclopropanecarbonyl-4-phenylpyrrolidin-3-yl)-3-methyl-1,2,4-oxadiazole is unique due to the presence of the cyclopropyl group and the specific arrangement of the 1,2,4-oxadiazole and pyrrolidine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
cyclopropyl-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-11-18-16(22-19-11)15-10-20(17(21)13-7-8-13)9-14(15)12-5-3-2-4-6-12/h2-6,13-15H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJQLKNUVORINQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CN(CC2C3=CC=CC=C3)C(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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